5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 2-fluorophenyl group and an N-[2-(4-methoxyphenyl)ethyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-fluorophenyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Attachment of the N-[2-(4-methoxyphenyl)ethyl] group: This step involves the formation of an amide bond between the furan ring and the N-[2-(4-methoxyphenyl)ethyl] group. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile: Similar structure but with a nitrile group instead of a carboxamide group.
2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both a furan ring and a carboxamide group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-24-15-8-6-14(7-9-15)12-13-22-20(23)19-11-10-18(25-19)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZDAVVHGWKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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